N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide
Brand Name: Vulcanchem
CAS No.: 97482-05-8
VCID: VC1963398
InChI: InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8)
SMILES: C1CC(=NC1)NC#N
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

CAS No.: 97482-05-8

Cat. No.: VC1963398

Molecular Formula: C5H7N3

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide - 97482-05-8

Specification

CAS No. 97482-05-8
Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
IUPAC Name 3,4-dihydro-2H-pyrrol-5-ylcyanamide
Standard InChI InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8)
Standard InChI Key ZWZXPQUCMIIDTF-UHFFFAOYSA-N
SMILES C1CC(=NC1)NC#N
Canonical SMILES C1CC(=NC1)NC#N

Introduction

Chemical Identity and Structure

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, with CAS Registry Number 97482-05-8, is characterized by its molecular formula C5H7N3 and a molecular weight of 109.13 g/mol . The compound features a 3,4-dihydro-2H-pyrrol ring (also known as a 2,3-dihydro-1H-pyrrole or a dihydropyrrolidine ring) with a cyanamide group (N≡C-NH-) attached to the C5 position of the ring.

Structural Characteristics

The molecule consists of a five-membered nitrogen-containing heterocycle with a cyanamide moiety. The structure contains three nitrogen atoms: one within the pyrrol ring and two in the cyanamide functional group. The connectivity can be represented by various notations as shown in Table 1.

Chemical Identifiers

Table 1: Chemical Identifiers for N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

Identifier TypeValue
CAS Registry Number97482-05-8
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
IUPAC Name3,4-dihydro-2H-pyrrol-5-ylcyanamide
Standard InChIInChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8)
Standard InChIKeyZWZXPQUCMIIDTF-UHFFFAOYSA-N
SMILESC1CC(=NC1)NC#N
PubChem CID57245

Common Synonyms

The compound is known by several synonyms in the literature and chemical databases:

  • 2-(N-Cyanimino)pyrrolidine

  • N-(2-pyrrolidinylidene)cyanamide

  • [(pyrrolidin-2-ylidene)amino]formonitrile

  • Cyanoiminopyrrolidine

  • 3,4-dihydro-2H-pyrrol-5-ylcyanamide

Physical and Chemical Properties

Chemical Reactivity

The compound contains several reactive sites:

  • The cyanamide group (-NH-C≡N) can participate in nucleophilic addition reactions

  • The imine functionality in the pyrrol ring can undergo addition reactions

  • The nitrogen atoms provide potential sites for coordination with metals or hydrogen bonding

CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

Hazard Statements

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Related Compounds and Structural Analogues

Structural Analogues

Several compounds share structural similarities with N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide:

  • Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Also known as Myosmine, this compound (CAS: 532-12-7) contains the same 3,4-dihydro-2H-pyrrol-5-yl moiety but attached to a pyridine ring instead of a cyanamide group .

  • 3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds feature a similar heterocyclic core but with different substitution patterns and an additional carbonyl group .

  • Tetrazole derivatives: Compounds containing tetrazole rings have been studied alongside cyanamide derivatives for their biological activities .

Structure-Activity Relationships

The biological activity of compounds containing cyanamide or pyrrolidine moieties can vary significantly depending on the specific substitution patterns and functional groups. For instance:

  • Tetrazole and cyanamide derivatives have been studied for their anti-inflammatory properties, with selected compounds showing potent activity with reduced ulcerogenic liability .

  • Pyrrolidine-based compounds have been investigated as potential drugs for neurological and psychiatric disorders, with their efficacy dependent on specific structural features .

Current Research and Future Directions

Current Research Focus

Current research involving compounds with structural similarities to N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide appears to focus on:

  • Development of novel enzyme inhibitors, particularly for phosphodiesterases

  • Exploration of anti-inflammatory agents with reduced side effects

  • Investigation of potential neurological and psychiatric applications

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